1-Chloro-6-phenylhexane

Organic Synthesis Purification Physicochemical Characterization

1-Chloro-6-phenylhexane (6-chlorohexylbenzene, 6-phenylhexyl chloride) is a linear ω-phenylalkyl chloride with the molecular formula C12H17Cl and a molecular weight of 196.72 g/mol. It is a colorless to pale-yellow oily liquid at ambient temperature, exhibiting the dual chemical character of a primary alkyl halide and a terminal phenyl ring.

Molecular Formula C12H17Cl
Molecular Weight 196.72
CAS No. 102649-78-5; 71434-68-9
Cat. No. B2690152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-phenylhexane
CAS102649-78-5; 71434-68-9
Molecular FormulaC12H17Cl
Molecular Weight196.72
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCl
InChIInChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2
InChIKeyRCVNHNOEUMFFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Chloro-6-phenylhexane (CAS 71434-68-9) Is the Preferred C12 Primary Alkyl Chloride Intermediate for Synthesis and Procurement


1-Chloro-6-phenylhexane (6-chlorohexylbenzene, 6-phenylhexyl chloride) is a linear ω-phenylalkyl chloride with the molecular formula C12H17Cl and a molecular weight of 196.72 g/mol . It is a colorless to pale-yellow oily liquid at ambient temperature, exhibiting the dual chemical character of a primary alkyl halide and a terminal phenyl ring . The compound is commercially available at ≥98% purity from major chemical suppliers, with a boiling point of 88–91 °C at 0.4 mmHg, a flash point >110 °C, a density of 0.981–0.998 g/mL, and a refractive index of 1.5105 . Its well-defined physicochemical profile and reliable supply chain make it a strategic intermediate in medicinal chemistry, materials science, and specialty-chemical manufacturing.

Why Generic Alkyl Chloride Substitution Fails for 1-Chloro-6-phenylhexane: Chain-Length and Halogen-Dependent Physicochemical Property Shifts


Interchanging 1-chloro-6-phenylhexane with shorter- or longer-chain ω-phenylalkyl chlorides, or with the corresponding bromide or iodide, produces measurable changes in boiling point, density, refractive index, and lipophilicity that directly affect distillation purification, formulation homogeneity, and biological target partitioning . These differences are not cosmetic; they can alter reaction kinetics in nucleophilic substitutions and cross-couplings, shift retention times in chromatographic monitoring, and modify the physicochemical profile of final drug candidates . Therefore, a simple “chloro-phenylalkane” replacement without quantitative justification introduces unnecessary experimental variability.

Quantitative Differentiation Evidence for 1-Chloro-6-phenylhexane Against Its Closest Structural and Functional Analogs


Boiling Point Advantage of 1-Chloro-6-phenylhexane Over Shorter-Chain 1-Chloro-4-phenylbutane for Vacuum Distillation Purification

1-Chloro-6-phenylhexane exhibits a boiling point of 88–91 °C at 0.4 mmHg, which is substantially lower than the 125–128 °C (at 20 mmHg) observed for 1-chloro-4-phenylbutane . Although the reduced pressure differs, the reported data indicate that the C12 analogue can be distilled under high vacuum at temperatures that minimise thermal degradation of sensitive downstream intermediates. In contrast, the C10 analogue requires higher temperatures even at a higher pressure, making vacuum purification less gentle .

Organic Synthesis Purification Physicochemical Characterization

Refractive Index and Density Differentiation of 1-Chloro-6-phenylhexane from Its Bromo Analogue for Quality Control

The refractive index (n20/D) of 1-chloro-6-phenylhexane is 1.5105, significantly lower than the 1.5295 reported for 1-bromo-6-phenylhexane . Likewise, its density is 0.981–0.998 g/mL versus approximately 1.2 g/mL (estimated) for the bromo analogue . These distinct optical and mass-property values allow rapid, non-destructive identity confirmation and purity assessment by refractometry or densitometry, providing a simple orthogonal quality check that is not possible if the bromo compound is substituted.

Analytical Chemistry Quality Control Refractometry

Purity Specification Advantage: ≥98% Assay of 1-Chloro-6-phenylhexane Versus Typical 95% Bromide and Iodide Grades

Commercial 1-chloro-6-phenylhexane is routinely supplied at ≥98% purity (Thermo Scientific/Alfa Aesar), whereas the corresponding 1-bromo-6-phenylhexane is typically offered at 95–97% purity and the iodide analogue at ~95% . Higher starting purity reduces the burden of pre-use purification, lowers the risk of side reactions in stoichiometric syntheses, and improves batch-to-batch reproducibility in regulated environments.

Procurement Specification Compliance Chemical Purity

Distinct LogP-Based Lipophilicity Contribution of the C12 Chloro Chain for Drug Design

The calculated LogP of 1-chloro-6-phenylhexane is 4.03 . This value places the compound in a lipophilicity window that is markedly higher than the C10 analogue 1-chloro-4-phenylbutane (calculated LogP ≈ 3.1) and moderately higher than the C14 analogue 1-chloro-8-phenyloctane (calculated LogP ≈ 4.9) . A LogP of ~4 is often desirable for CNS drug candidates (optimal range 2–5) and for balancing membrane permeability with aqueous solubility in peripheral targets, making the C12 spacer a rational choice when fine-tuning pharmacokinetic properties.

Medicinal Chemistry Lipophilicity Drug Design

Practical Reactivity Advantage: Chloride Versus Bromide in Controlled Nucleophilic Substitution Reactions

The primary alkyl chloride 1-chloro-6-phenylhexane undergoes SN2 reactions at a rate approximately 50–100 times slower than the corresponding bromide under identical conditions, a well-established class-level trend for primary alkyl halides [1]. While the bromide reacts faster, the chloride’s attenuated reactivity provides better kinetic control in exothermic substitutions and minimizes competing elimination, which can be critical when introducing the 6-phenylhexyl chain into complex, polyfunctional molecules.

Organic Synthesis Reactivity Nucleophilic Substitution

Safety and Handling Advantage: Higher Flash Point of 1-Chloro-6-phenylhexane Relative to Shorter-Chain Homologs

1-Chloro-6-phenylhexane has a flash point >110 °C . This is notably higher than the 104 °C flash point of 1-chloro-4-phenylbutane . A higher flash point translates to a broader safe operating window during heating, distillation, and large-scale reactions, reducing the risk of accidental ignition and easing compliance with occupational-safety regulations for flammable liquids.

Process Safety Solvent Selection Scale-Up

High-Confidence Application Scenarios Where 1-Chloro-6-phenylhexane's Quantitative Advantages Provide Demonstrable Selection Value


Medicinal Chemistry: Late-Stage Functionalization with a Balanced Lipophilicity C12 Spacer

When a project requires a phenylalkyl linker that strikes a balance between membrane permeability and solubility—common in CNS and GPCR-targeted programs—1-chloro-6-phenylhexane offers a LogP of 4.03 . This value sits near the center of the desirable CNS drug space and is flanked by the more polar C10 (LogP ~3.1) and the more lipophilic C14 (LogP ~4.9) analogues. Using the C12 chloride as the first choice reduces the number of linker-length SAR iterations needed to optimise ADME properties.

Process Chemistry: Vacuum Distillation-Friendly Intermediate for Heat-Sensitive Substrates

The boiling point of 88–91 °C at 0.4 mmHg permits gentle high-vacuum distillation , a substantial advantage over the C10 analogue that requires temperatures >125 °C even at 20 mmHg . This makes the compound suitable as a building block in routes where the downstream product contains thermally labile functional groups, such as azides, peroxides, or certain heterocycles.

Quality Control: Refractive Index and Density as Rapid Incoming-Material Identity Tests

With a refractive index of 1.5105 and a density of 0.981–0.998 g/mL , 1-chloro-6-phenylhexane can be quickly distinguished from the bromo analogue (n20/D 1.5295) and the iodo analogue upon receipt. QC laboratories can implement a simple refractometry check to verify the correct halogenated intermediate has been delivered before committing to expensive synthetic campaigns.

Safety-Conscious Scale-Up: Higher Flash Point Facilitates Larger-Batch Manufacturing

The flash point >110 °C provides a wider safety margin than the C10 chloro analogue (104 °C) during solvent evaporation, distillation, and reactor charging. This advantage becomes increasingly important when scaling from gram laboratory batches to kilogram pilot-plant runs, where regulatory compliance and insurance requirements incentivise the selection of less flammable intermediates.

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